N-Methylcysteine

Description

Significance of N-Methylation in Biological Systems

N-methylation, the addition of a methyl group to a nitrogen atom, is a fundamental biochemical process that modulates the function of a wide array of biological molecules, including proteins, peptides, and nucleic acids. researchgate.netwikipedia.org This modification can influence a molecule's structure, interactions, and stability. researchgate.net In the context of peptides and proteins, N-methylation can enhance resistance to enzymatic degradation, improve cell permeability, and alter receptor binding specificity. researchgate.net Nature has utilized N-methylation as a strategy to produce antibiotics and modulate biological functions. researchgate.net The process is catalyzed by enzymes and plays a crucial role in gene expression regulation, protein function, and RNA processing. wikipedia.org

Contextualization of N-Methylcysteine within Modified Amino Acids

This compound belongs to a broad class of non-proteinogenic amino acids, which are amino acids that are not genetically coded for in the standard set of twenty. These modified amino acids are often introduced into peptides and proteins post-translationally or are found in natural products. wikipedia.orgnih.gov The incorporation of modified amino acids like this compound can significantly alter the properties of a peptide, such as its conformation and biological activity. nih.gov For instance, N-methylated amino acids are known to increase the proteolytic stability of peptides. merckmillipore.com S-Methylcysteine, an isomer of this compound where the methyl group is attached to the sulfur atom, is another example of a modified cysteine found in nature, particularly in plants. wikipedia.org

Overview of this compound Research Trajectories

Research on this compound has followed several key trajectories. A significant area of focus has been its synthesis, as the development of efficient methods to produce N-methylated amino acids is crucial for their use in medicinal and peptide chemistry. nih.govnih.gov Another major research direction is its incorporation into peptides to enhance their therapeutic properties. researchgate.netmerckmillipore.com Studies have explored how substituting natural amino acids with this compound can improve the pharmacokinetic properties of bioactive peptides. merckmillipore.com Furthermore, this compound has been investigated for its role in chemical ligation strategies, which are methods used to synthesize large peptides and proteins. nih.govgoogle.com The unique reactivity of this compound allows for the formation of reversible peptide bonds, a property that is being explored in the context of dynamic covalent chemistry. researchgate.net

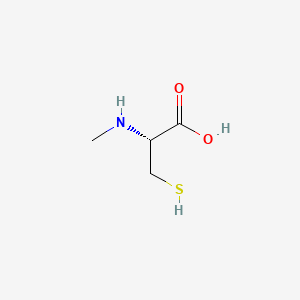

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(methylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOOXRTYGGLORL-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193246 | |

| Record name | N-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-48-6 | |

| Record name | N-Methyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of N Methylcysteine

Methodologies for N-Methylcysteine Synthesis

The development of efficient and high-yielding methods for the synthesis of this compound derivatives is essential for their application in peptide science. Several strategies have been explored, each with its own advantages and limitations.

Oxazolidinone-Mediated Synthesis

A particularly effective method for the production of this compound derivatives involves the use of an oxazolidinone precursor. This approach has been shown to be superior to other methods that often result in low yields or significant deprotection of the sulfhydryl group. nih.govnih.gov The synthesis begins with the cyclization of an N-protected cysteine derivative, such as Fmoc-Cys(StBu)-OH, to form the corresponding oxazolidinone. nih.govresearchgate.net This intermediate is then subjected to reductive ring-opening to install the methyl group on the nitrogen atom.

Fmoc Solid-Phase Peptide Synthesis Approaches

The integration of this compound into peptides is commonly achieved using Fmoc solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. semanticscholar.orguci.edu The use of Fmoc-MeCys(StBu)-OH, synthesized via the oxazolidinone method, has been demonstrated in the preparation of peptide fragments corresponding to the active sites of glutaredoxin and thioredoxin reductase. nih.govnih.gov

The choice of protecting group for the sulfhydryl function of this compound is critical for successful SPPS. The S-tert-butylsulfenyl (StBu) group is particularly advantageous as it is stable to the basic conditions used for Fmoc group removal (piperidine) and can be selectively removed under mild reducing conditions. nih.govsigmaaldrich-jp.com This orthogonality allows for specific on-resin manipulations, such as the conversion of a MeCys(StBu) residue to a MeCys(5-Npys) residue, which can then be used for intramolecular disulfide bond formation upon cleavage from the solid support. nih.govnih.gov

The standard Fmoc-SPPS cycle involves the deprotection of the Fmoc group with a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. uci.edu For the incorporation of Fmoc-N-Me-Cys derivatives, coupling reagents such as HATU are often employed to facilitate amide bond formation. researchgate.net

Comparison of Amino Methylation Methods for Cysteine Derivatives

Several methods for the N-methylation of cysteine derivatives have been investigated, with varying degrees of success. Direct methylation methods using reagents like silver oxide or potassium carbonate have proven to be largely ineffective for both acid and ester substrates of cysteine, regardless of whether the sulfhydryl group is protected with a Trityl (Trt) or a p-methoxybenzyl (Mob) group. researchgate.net

Reductive amination protocols have also been explored. While an approach utilizing O'Donnell's ketimine showed good yield in the formation of the corresponding ester, subsequent removal of the dibenzylmethine protecting group via palladium-mediated hydrogenation was unsuccessful, likely due to catalyst poisoning by the sulfur atom. researchgate.net

In contrast, the oxazolidinone-mediated approach stands out for its high efficiency and cleaner reaction profile, particularly when using electronically neutral cysteine derivatives. nih.govnih.gov A comparative summary of different N-methylation attempts on cysteine derivatives highlights the challenges and the superiority of the oxazolidinone strategy. researchgate.net

Derivatization for Peptide and Protein Incorporation

The unique structural and chemical properties of this compound (MeCys) have led to its use in a variety of sophisticated strategies for peptide and protein synthesis. Its derivatization is key to unlocking its potential in these complex chemical transformations.

This compound as an N→S Acyl Transfer Device

A significant application of this compound in peptide chemistry is its role as a molecular device for facilitating N→S acyl transfer. This intramolecular rearrangement is a cornerstone for the synthesis of peptide thioesters, which are crucial intermediates in modern protein synthesis techniques like native chemical ligation.

Under acidic conditions, the acyl group attached to the nitrogen atom of an this compound residue can migrate to the sulfur atom of the cysteine side chain, forming a thioester. merckmillipore.com This process is reversible; the S-acylated product can revert to the N-acylated form in a basic buffer (pH 8). merckmillipore.com This reactivity allows for the controlled generation of a peptide thioester at a specific site within a peptide chain. The this compound, in its protected form, essentially acts as a latent thioester functionality. nih.govrsc.org

This strategy has been successfully employed in the total chemical synthesis of ubiquitin thioester. nih.govrsc.org In this multi-step synthesis, an this compound residue was incorporated into a peptide fragment. nih.gov Following the assembly of the full ubiquitin polypeptide chain via native chemical ligation, the N→S acyl transfer was triggered to form the final ubiquitin thioester. nih.govrsc.org The thiol side chain of the this compound was protected with a photolabile 2-nitrobenzyl group to prevent premature acyl transfer during the trifluoroacetic acid (TFA) cleavage step from the solid-phase resin. nih.gov

The efficiency of the N→S acyl transfer can be influenced by the substitution on the cysteine's α-carbon. For instance, α-methylcysteine has been shown to promote N,S-acyl transfer due to a slight twisting of the amide bond, which increases its reactivity for intermolecular ligation reactions. semanticscholar.org The development of a reusable solid-phase resin has also been explored, where an this compound derivative is permanently linked to the resin. researchgate.net After peptide synthesis, acidic conditions induce the N→S acyl transfer to form a thioester, allowing the peptide to be cleaved from the resin while the this compound remains attached for subsequent syntheses. researchgate.net

Researchers have also drawn inspiration from biological processes to enhance the efficiency of this acyl transfer. By functionalizing the N-alkyl group of cysteine with an intramolecular proton donor, such as a 2-hydroxybenzyl group, the rate of N→S acyl shift at neutral pH can be significantly accelerated, mimicking the catalytic mechanism of inteins. rsc.org

Integration into Native Chemical Ligation Strategies

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. This compound has been integrated into NCL strategies in several innovative ways, primarily by leveraging the N→S acyl transfer reaction.

One key application is the chemical synthesis of protein thioesters, which are essential for NCL. A strategy combining NCL and this compound-containing peptides has been developed to produce ubiquitin thioester. nih.govrsc.org In this approach, two peptide fragments, Ub(1-45) and Ub(46-76), were synthesized. The Ub(1-45) fragment was prepared with a C-terminal thioester, while the Ub(46-76) fragment contained an this compound residue. nih.gov The two fragments were joined using NCL, and subsequently, the N→S acyl transfer was initiated to generate the full-length ubiquitin thioester. nih.govrsc.org

Furthermore, this compound has been utilized to create a reversible version of NCL. By replacing the standard N-terminal cysteine with an this compound, the ligation reaction becomes dynamic. researchgate.net The resulting N-methylated peptide bond can undergo a reverse N-to-S acyl shift, followed by transthioesterification, allowing for the exchange of peptide fragments under physiological conditions, particularly in the presence of a reducing agent like dithiothreitol (B142953) (DTT). researchgate.net This reversible ligation has been demonstrated to be efficient for a variety of peptides and opens up possibilities for creating dynamic covalent peptide systems. researchgate.net

The kinetics of NCL involving this compound have been studied to understand the influence of the N-methylation on the reaction rate. Studies comparing the ligation of a peptide thioester with peptides bearing N-terminal cysteine, homocysteine, and this compound have provided insights into the rearrangement rates of the different systems. acs.orgcsic.es

To facilitate its use in Fmoc-based solid-phase peptide synthesis (SPPS) for NCL applications, methods for the efficient synthesis of Fmoc-N-Me-Cys(Trt)-OH have been developed. merckmillipore.com This protected building block can be incorporated into peptides, and the trityl protecting group can be removed under acidic conditions to reveal the free thiol required for ligation or acyl transfer. merckmillipore.com

Formation of N-Methyl Cystine Containing Peptides and Disulfide Bonds

The incorporation of this compound into peptides also allows for the formation of N-methyl cystine residues and the construction of disulfide bonds, which are critical for the structure and function of many proteins. The synthesis of peptides containing N-methyl cystine presents unique challenges and opportunities.

A viable method for producing Fmoc-N-MeCys(StBu)-OH has been established, which is a key building block for introducing this compound into peptides using Fmoc-SPPS. nih.govnih.govresearchgate.net The S-tert-butylthio (StBu) protecting group is advantageous because it is stable during the synthesis but can be removed on-resin to facilitate disulfide bond formation. nih.govnih.govresearchgate.net

One strategy for forming an intramolecular disulfide bond involving an this compound residue is to perform an on-resin conversion of the MeCys(StBu) residue to a MeCys(5-Npys) residue. nih.govnih.gov This is achieved by treating the resin-bound peptide with a reducing agent like β-mercaptoethanol to remove the StBu group, followed by reaction with 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) to form the p-nitropyridylsulfenyl (Npys) mixed disulfide. nih.gov The electron-withdrawing nature of the 5-Npys group facilitates the subsequent intramolecular disulfide bond formation with another cysteine residue, often concurrently with the cleavage of the peptide from the solid support. nih.govnih.govresearchgate.net This tandem cleavage and cyclization protocol has been successfully applied to synthesize peptide fragments of glutaredoxin and thioredoxin reductase containing an N-methyl cystine. nih.govnih.gov

The general process for creating a disulfide bridge involves the oxidation of two cysteine residues. In the context of this compound, the presence of the methyl group on the nitrogen does not appear to hinder the oxidation to form a disulfide bond. nih.gov Standard oxidation methods can be employed after the deprotection of the thiol groups. nih.gov For instance, air oxidation can be used to form the disulfide bond after acidic deprotection of the thiol groups of both a cysteine and an this compound residue. nih.gov

The choice of protecting groups for the cysteine and this compound residues is crucial for achieving selective disulfide bond formation. The use of orthogonal protecting groups allows for the deprotection and oxidation of specific pairs of cysteine residues, enabling the synthesis of complex cyclic peptides with multiple disulfide bridges.

Biochemical Pathways and Enzymatic Modifications Involving N Methylcysteine

Biosynthesis of S-Methylcysteine in Biological Systems

The formation of S-methylcysteine is accomplished through several distinct enzymatic routes.

The direct methylation of a cysteine residue after it has been incorporated into a protein is a significant pathway for S-methylcysteine formation. This post-translational modification (PTM) involves the enzymatic transfer of a methyl group to the thiol group of a cysteine residue. ontosight.ai This modification can alter a protein's structure and function, protect the cysteine residue from oxidation, and influence cellular signaling processes. ontosight.ai In radish leaves, for example, studies have shown that S-methyl-L-cysteine is formed through the direct methylation of cysteine. nih.gov

The primary methyl group donor in most biological methylation reactions is S-Adenosylmethionine (SAM). plos.org SAM-dependent methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from SAM to various substrates, including the sulfur atom of cysteine. ontosight.ai This reaction yields S-methylcysteine and S-adenosylhomocysteine (SAH). ontosight.ai In the context of the enzyme methyl-coenzyme M reductase (MCR), the biosynthesis of S-methylcysteine is proposed to be catalyzed by a dedicated SAM-dependent S-methyltransferase. frontiersin.orgnih.gov The gene responsible for this, designated mcmA, has been identified and is crucial for the S-methylation of a specific cysteine residue in the MCR alpha subunit. frontiersin.orgresearchgate.netbiorxiv.org

An alternative pathway for the generation of S-methylcysteine involves DNA repair mechanisms. Specifically, methylated-DNA-protein-cysteine methyltransferases can repair alkylated DNA by transferring a methyl group from the DNA to one of the enzyme's own cysteine residues. wikipedia.org This process results in the formation of an S-methylcysteine residue within the repair enzyme itself, effectively restoring the DNA at the cost of the enzyme's inactivation. wikipedia.org

In plants and some microorganisms, S-methylcysteine can be synthesized as a free amino acid through a reaction catalyzed by O-acetylserine (thiol) lyase (OASTL). pnas.orgnih.gov This enzyme typically catalyzes the final step of cysteine biosynthesis, condensing O-acetylserine (OAS) and sulfide (B99878). arabidopsis.org However, it can also utilize methanethiol (B179389) (CH₃SH) as a substrate instead of sulfide. pnas.orgcore.ac.uk In this side reaction, OASTL condenses OAS with methanethiol to produce S-methylcysteine. pnas.orgnih.gov Studies in Arabidopsis and the protozoan parasite Entamoeba histolytica have demonstrated that this pathway is a significant source of free S-methylcysteine, particularly under specific metabolic conditions like l-cysteine (B1669680) deprivation. pnas.orgnih.gov

| Biosynthetic Pathway | Key Enzyme/Process | Methyl Source | Organism/System Example |

| Post-Translational Methylation | Protein-cysteine methyltransferase | S-Adenosylmethionine (SAM) | General cellular process ontosight.ai |

| DNA Repair | Methylated-DNA-protein-cysteine methyltransferase | Alkylated DNA | DNA repair systems wikipedia.org |

| Free Amino Acid Synthesis | O-Acetylserine (thiol) lyase | Methanethiol (CH₃SH) | Plants (Arabidopsis), Protozoa (E. histolytica) pnas.orgnih.gov |

Methyl Transfer from Alkylated DNA by Repair Enzymes

N-Methylcysteine and Post-Translational Modifications (PTMs) of Proteins

As noted, the provided outline title for this section refers to this compound, but the scientific literature and the specific enzyme example point to S-Methylcysteine. The following content addresses the post-translational modification as it is documented for S-Methylcysteine.

S-methylcysteine is one of several unusual post-translational modifications found in the active site of methyl-coenzyme M reductase (MCR), a key nickel-containing enzyme in methane (B114726) metabolism in archaea. frontiersin.orgnih.govresearchgate.net MCR catalyzes the final step in methanogenesis and the first step in the anaerobic oxidation of methane. nih.govacs.org

The presence of S-methylcysteine and other PTMs in MCR was first revealed through high-resolution crystal structures of the enzyme from Methanobacterium thermoautotrophicum. frontiersin.orgnih.gov In this organism, and others like Methanosarcina barkeri, a specific cysteine residue (Cys452 in Methanothermobacter marburgensis) is methylated. frontiersin.orgpdbj.org

Detection and Research Findings:

Crystallography: X-ray crystallography has been instrumental in identifying the precise location of the S-methylcysteine modification within the MCR active site. frontiersin.orgpdbj.org

Mass Spectrometry: Mass spectrometry techniques are used to confirm the presence of the modification by detecting the mass shift corresponding to the addition of a methyl group (14 Da) to a cysteine-containing peptide. biorxiv.org

Genetic and Biochemical Studies: The gene encoding the SAM-dependent methyltransferase responsible for this modification, mcmA, was identified in Methanosarcina acetivorans. biorxiv.org Deletion of this gene resulted in the absence of the S-methylcysteine modification in MCR, confirming its role. researchgate.netbiorxiv.org

Functional Role: Phenotypic analysis of mutants lacking the S-methylcysteine modification suggests that this PTM is not essential for viability but plays a role in optimizing the enzyme's function, potentially aiding in adaptation to lower (mesophilic) temperatures. frontiersin.orgbiorxiv.org The modification is notably absent in MCR from some hyperthermophilic methanogens. biorxiv.org

| Enzyme | Organism | Modified Residue | PTM | Function of PTM |

| Methyl-Coenzyme M Reductase (MCR) | Methanothermobacter marburgensis | Cys452 | S-methylcysteine | Active site structure/function frontiersin.org |

| Methyl-Coenzyme M Reductase (MCR) | Methanosarcina acetivorans | Cys472 | S-methylcysteine | Adaptation to mesophilic conditions biorxiv.org |

Functional Implications of this compound PTMs in Protein Activity

The post-translational methylation of cysteine to form S-methylcysteine is a significant modification observed in specific enzymes, most notably methyl-coenzyme M reductase (MCR), which is central to methane metabolism in archaea. nih.govfrontiersin.org This modification is catalyzed by a dedicated S-adenosylmethionine (SAM)-dependent methyltransferase, encoded by the mcmA (methylcysteine modification) gene. nih.govfrontiersin.orgnih.govplos.org

While S-methylcysteine is not universally essential for the catalytic activity of MCR, its presence or absence has tangible effects on the enzyme's efficiency and the organism's growth characteristics under specific conditions. mdpi.com Studies on Methanosarcina acetivorans have shown that mutants unable to perform this methylation (ΔmcmA) remain viable but exhibit altered growth patterns. For instance, a ΔmcmA mutant displayed a 30% slower growth rate on dimethyl sulfide and a 12% reduction in growth yield on trimethylamine (B31210) compared to the wild type. biorxiv.org This suggests that while the core catalytic function persists, the S-methylcysteine PTM serves to fine-tune the activity and efficiency of MCR, optimizing it for specific substrates. nih.govbiorxiv.org

The functional role of these modifications is believed to be one of enhancing the enzyme's robustness and turnover rate under stressful or suboptimal conditions. mdpi.com The variable occurrence of S-methylcysteine across different methanogenic species suggests it is not indispensable for catalysis itself but may confer an adaptive advantage by altering the hydrophobicity and flexibility of the active site pocket. elifesciences.org High-resolution crystal structures of MCR with and without the S-methylcysteine modification show no major changes to the static structure of the enzyme's active site. nih.gov This indicates that the functional implications are likely related to the dynamics of catalysis or the stability of the enzyme during its functional cycle, rather than maintaining a rigid ground-state structure. nih.govbiorxiv.org

Impact of this compound PTMs on Enzyme Thermal Stability

The S-methylcysteine modification in methyl-coenzyme M reductase (MCR) has a notable and complex influence on the enzyme's thermal stability and the host organism's adaptation to different temperatures. Phenotypic analysis of M. acetivorans mutants suggests that this PTM plays a role in the adaptation to mesophilic (moderate temperature) conditions. nih.govfrontiersin.orgnih.gov

Interestingly, the absence of the S-methylcysteine modification does not uniformly decrease the thermal stability of the MCR enzyme complex. nih.govbiorxiv.org Instead, its impact is conditional and reveals intricate interactions with the broader physiological state of the cell. Research has shown that a mutant of M. acetivorans lacking only the S-methylcysteine modification (ΔmcmA) exhibited a significant 20% increase in its growth rate at 42°C compared to the wild-type strain. nih.gov This finding suggests that the presence of S-methylcysteine may be slightly disadvantageous at higher temperatures, and its absence allows for more robust growth.

Conversely, at lower temperatures, the modification appears more beneficial. The mutant lacking S-methylcysteine, along with two other modifications (thioglycine and 5-(S)-methylarginine), grew 18% faster than the wild type at 29°C. nih.gov These temperature-dependent phenotypes point towards a role for S-methylcysteine in optimizing MCR function within a specific thermal range, characteristic of a mesophilic lifestyle. nih.govbiorxiv.org

The following table summarizes the observed growth rate changes in M. acetivorans mutants at different temperatures, illustrating the nuanced effect of the S-methylcysteine PTM.

| Mutant Strain | Modification(s) Lacking | Temperature | Relative Growth Rate Change vs. Wild Type |

| ΔmcmA | S-methylcysteine | 42°C | +20% |

| ΔycaO-tfuA/ΔmamA/ΔmcmA | Thioglycine (B1297541), 5-(S)-methylarginine, S-methylcysteine | 29°C | +18% |

Data sourced from studies on Methanosarcina acetivorans. nih.gov

Interactions with Other Modified Amino Acids in Protein Active Sites

The active site of methyl-coenzyme M reductase (MCR) is a hub of post-translational modifications, where S-methylcysteine coexists with other modified residues such as thioglycine, 5-(S)-methylarginine, and N¹-methylhistidine. nih.govacs.org These modifications engage in complex, physiologically relevant interactions, or "cross-talk," that collectively fine-tune enzyme stability and function. nih.govfrontiersin.orgnih.gov The functional outcome of deleting one modification is often dependent on the status of the others, a phenomenon known as epistasis.

Studies using combinatorial mutants in M. acetivorans, where genes for different modifications were deleted in various combinations, have revealed these intricate relationships. nih.gov For example, while the absence of S-methylcysteine alone had a specific phenotype, its functional impact was altered in combination with other deletions. A double mutant lacking both thioglycine and S-methylcysteine (ΔycaO-tfuA/ΔmcmA) exhibited the most severe growth defects among various combinations, indicating a synergistic negative effect. frontiersin.org

Intriguingly, the deleterious effect of this double mutation was alleviated in a triple mutant that also lacked 5-(S)-methylarginine. frontiersin.org This suggests that an unmodified arginine residue can partially compensate for the structural or functional changes brought about by the absence of both thioglycine and S-methylcysteine. frontiersin.org These interactions alter the thermal stability and activity of MCR in a combinatorial fashion that is not predictable from analyzing single mutants alone. nih.govplos.org

The table below illustrates the complexity of these interactions by showing the relative growth phenotypes of different MCR modification mutants.

| Mutant Combination | Key PTMs Absent | Observed Phenotype | Implication |

| Single Mutant (ΔmcmA) | S-methylcysteine | Faster growth at 42°C | PTM may be suboptimal at higher temperatures. nih.gov |

| Double Mutant (ΔycaO-tfuA / ΔmcmA) | Thioglycine, S-methylcysteine | Severe growth defects | Negative synergistic interaction between the absence of these two PTMs. frontiersin.org |

| Triple Mutant (ΔycaO-tfuA / ΔmamA / ΔmcmA) | Thioglycine, S-methylcysteine, 5-(S)-methylarginine | Faster growth than the double mutant | Unmodified arginine alleviates the defects caused by the other two missing PTMs. frontiersin.org |

Phenotypes observed in studies of Methanosarcina acetivorans.

These findings underscore that the function of S-methylcysteine cannot be understood in isolation. It is part of a sophisticated regulatory network of PTMs that collectively maintain the optimal function and stability of the enzyme. nih.govfrontiersin.org

Metabolic Interconversions and Roles in Cellular Metabolism

Integration of N-Methylcysteine within Cysteine and Methionine Metabolism

This compound is intrinsically linked to the metabolic pathways of the two primary sulfur-containing amino acids, cysteine and methionine. Its formation and breakdown are directly integrated with the cellular pools of these critical metabolites.

Biosynthesis: The synthesis of this compound can occur through several potential routes. A primary mechanism is the direct methylation of L-cysteine (B1669680). This reaction typically utilizes S-adenosylmethionine (SAM) as the universal methyl group donor, catalyzed by a methyltransferase enzyme. vulcanchem.comuea.ac.uk This process links this compound synthesis directly to the methionine cycle, which is responsible for generating SAM. genome.jp In some biosynthetic pathways for natural products, dedicated methylation domains within large enzyme complexes like nonribosomal peptide synthetases (NRPS) are responsible for creating this compound residues. tandfonline.com

Another potential route, identified in bacteria, involves the enzyme N-methyl-L-amino acid dehydrogenase. This enzyme can catalyze the reductive amination of an α-oxo acid (a cysteine precursor like 3-mercaptopyruvate) using an alkylamine (like methylamine) and NADPH to form an N-alkyl-L-amino acid. nih.gov

Catabolism and Integration: The breakdown of this compound primarily serves to regenerate L-cysteine, thereby directly replenishing the cellular cysteine pool. ontosight.aiwikipedia.org This cysteine can then be utilized in numerous downstream pathways:

Protein Synthesis: Incorporated into polypeptides.

Glutathione (B108866) (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione. oup.comnih.gov

Taurine Production: Cysteine can be oxidized to cysteine sulfinic acid, a precursor for taurine. genome.jp

Transsulfuration Pathway: In plants and bacteria, cysteine provides the sulfur atom for the synthesis of methionine. oup.com In animals, the transsulfuration pathway runs in the reverse direction, converting methionine-derived homocysteine into cysteine, a pathway that this compound metabolism can influence by modulating the size of the cysteine pool. genome.jpcaldic.com

The integration points of this compound within the broader cysteine and methionine metabolic network are summarized in the table below.

| Metabolic Process | Role/Integration of this compound | Key Related Molecules | Citations |

| Biosynthesis | Synthesized via methylation of cysteine. | L-Cysteine, S-Adenosylmethionine (SAM) | vulcanchem.comuea.ac.uk |

| Catabolism | Demethylated to regenerate L-cysteine. | L-Cysteine, Formaldehyde (B43269), Hydrogen Peroxide | ontosight.aiwikipedia.org |

| Methionine Cycle | Synthesis depends on SAM, a key intermediate of the methionine cycle. | Methionine, SAM, S-Adenosylhomocysteine | genome.jp |

| Transsulfuration | Influences the cysteine pool, which is interconnected with homocysteine. | Homocysteine, Serine, Cystathionine | genome.jpcaldic.com |

| Glutathione Synthesis | Provides cysteine, the rate-limiting substrate for glutathione (GSH). | Glutathione, Glutamate, Glycine (B1666218) | oup.comnih.gov |

Fate of Methyl Groups in this compound Metabolism

The metabolic fate of the nitrogen-bound methyl group is a defining characteristic of this compound metabolism. The primary pathway for its removal is oxidative demethylation.

This reaction is catalyzed by the enzyme N-methyl-L-amino-acid oxidase (EC 1.5.3.2), also known as demethylase. wikipedia.org This FAD-dependent enzyme acts on N-methyl-L-amino acids, using oxygen as an acceptor. ontosight.aiwikipedia.org The reaction proceeds as follows:

N-methyl-L-cysteine + H₂O + O₂ ⇌ L-cysteine + Formaldehyde + H₂O₂

The products of this reaction have distinct metabolic fates:

L-Cysteine: Enters the general cysteine metabolic pool as described previously. ontosight.aiwikipedia.org

Formaldehyde: A one-carbon (1C) unit that is highly reactive. It can be detoxified or enter the one-carbon pool by being converted to formate (B1220265) or by reacting with tetrahydrofolate (THF). This integrates the methyl group from this compound into the central one-carbon metabolism, which is crucial for the synthesis of purines, thymidine, and for remethylation reactions, including the regeneration of methionine from homocysteine. caldic.com

Hydrogen Peroxide (H₂O₂): A reactive oxygen species (ROS) that must be detoxified by cellular antioxidant systems, such as catalase or glutathione peroxidase, to prevent oxidative damage. ontosight.ai

This oxidative demethylation pathway is analogous to the metabolism of other N-methylated amino acids like sarcosine (B1681465) (N-methylglycine), which is also demethylated to yield formaldehyde. caldic.com

Contributions to Sulfur Amino Acid Homeostasis

This compound plays a role in maintaining the balance, or homeostasis, of sulfur-containing amino acids, primarily by acting as a metabolic buffer for cysteine. The reversible nature of its synthesis and degradation allows it to function as a temporary storage form of cysteine.

When cysteine levels are high, it can be converted to this compound, sequestering a portion of the cysteine pool. Conversely, when cysteine is in demand for processes like glutathione synthesis or protein production, this compound can be rapidly demethylated to release cysteine. ontosight.aiwikipedia.org

This function is particularly critical for maintaining redox homeostasis. The synthesis of glutathione (GSH), the most abundant low-molecular-weight thiol antioxidant, is dependent on the availability of cysteine. oup.comnih.gov By providing a readily available source of cysteine, the catabolism of this compound can support the replenishment of the GSH pool, which is essential for protecting cells from oxidative stress. nih.govitaljmed.org The relationship between N-acetylcysteine (a related compound) and GSH synthesis has been well-documented, showing that providing a cysteine precursor effectively boosts GSH levels. nih.govitaljmed.org

Metabolic Interdependencies with Other Amino Acids and Pathways

The metabolism of this compound is not isolated but is interdependent with several other key metabolic pathways, extending beyond sulfur amino acids.

Serine Metabolism: The synthesis of cysteine's carbon skeleton is entirely dependent on the amino acid serine. Serine acetyltransferase (SAT) converts serine to O-acetylserine (OAS), which then reacts with sulfide (B99878) to form cysteine in a reaction catalyzed by O-acetylserine (thiol)lyase (OASTL), also known as cysteine synthase. oup.comcapes.gov.br Therefore, the biosynthesis of this compound is metabolically downstream from serine. This links sulfur metabolism directly to pathways of carbohydrate metabolism, as serine is synthesized from the glycolytic intermediate 3-phosphoglycerate.

One-Carbon (Folate) and Methionine Cycles: As discussed, the synthesis of this compound consumes a methyl group from SAM, linking it to the methionine cycle. vulcanchem.comgenome.jp Its degradation produces formaldehyde, a one-carbon unit that can enter the folate cycle. ontosight.aiwikipedia.org This creates a metabolic loop where the methionine cycle provides the methyl group for this compound synthesis, and its degradation can contribute a one-carbon unit back into the folate pool, which is used to regenerate methionine from homocysteine.

Energy Metabolism: The carbon backbone of this compound, upon its conversion to cysteine, can be catabolized to pyruvate. genome.jp Pyruvate is a central metabolic intermediate that can be converted to acetyl-CoA and enter the citric acid (TCA) cycle for ATP production or be used as a substrate for gluconeogenesis.

The table below summarizes the key metabolic interdependencies of this compound.

| Interdependent Pathway | Nature of the Link | Key Metabolites | Citations |

| Serine Metabolism | Serine provides the carbon backbone for cysteine, the precursor of this compound. | Serine, O-acetylserine | oup.comcapes.gov.br |

| Glutathione (GSH) Pathway | This compound degradation provides cysteine for GSH synthesis. | Glutathione (GSH) | nih.govitaljmed.org |

| One-Carbon Metabolism | Synthesis consumes a methyl group from SAM; degradation produces formaldehyde (a 1C unit). | S-Adenosylmethionine (SAM), Formaldehyde, Tetrahydrofolate (THF) | vulcanchem.comwikipedia.org |

| Energy Metabolism (TCA Cycle) | The carbon skeleton can be catabolized to pyruvate, an entry point to the TCA cycle. | Pyruvate, Acetyl-CoA | genome.jp |

Advanced Analytical and Spectroscopic Characterization of N Methylcysteine

Chromatographic Methodologies

Chromatography is fundamental to the separation and analysis of N-Methylcysteine from complex mixtures, such as biological fluids or peptide hydrolysates. The choice of method depends on the sample matrix, the required sensitivity, and the analytical goal, whether it is qualitative detection or precise quantification.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a cornerstone for the analysis of methylated amino acids like this compound. insights.bioresearchgate.net Due to the polar nature and lack of a strong chromophore in many amino acids, pre-column derivatization is a common strategy to enhance chromatographic retention and detection sensitivity. creative-proteomics.com

One widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA), which rapidly reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. creative-proteomics.com This allows for sensitive fluorescence detection. researchgate.netjafs.com.pl However, OPA does not react with secondary amines like this compound. For comprehensive analysis of all amino acids, including secondary ones, other reagents like 9-fluorenyl methyl chloroformate (FMOC-Cl) are employed, or OPA is used in combination with other reagents. creative-proteomics.com

The separation is typically achieved on C8 or C18 columns. insights.bioresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724), with gradients used to resolve complex mixtures. researchgate.netnih.govinnovareacademics.in For instance, a method for S-Methyl L-Cysteine (B1669680) used a C18 column with a mobile phase of phosphate (B84403) buffer (pH 6.5) and acetonitrile (97:3 v/v), achieving a retention time of 2.26 minutes. innovareacademics.in Another approach for N-acetyl-L-cysteine utilized a C18 column with an isocratic mobile phase of acetonitrile and water (4:96 v/v) containing 0.1% trifluoroacetic acid (TFA). insights.bio

Table 1: Example HPLC Conditions for Amino Acid Analysis This table provides examples of HPLC parameters used for the analysis of cysteine derivatives, illustrating common methodologies.

| Parameter | Condition 1 (S-Methyl L-Cysteine) innovareacademics.in | Condition 2 (N-Acetyl-L-Cysteine) insights.bio | Condition 3 (General Amino Acids) nih.gov |

|---|---|---|---|

| Stationary Phase | Inertsustain GL-Science C18 (150 mm x 4.6 mm; 5µm) | YMC-Pack Pro C18 (250 mm x 4.6 mm, S-5 µm) | Zorbax SB C18 (150 mm x 2.1 mm) |

| Mobile Phase | Phosphate buffer (pH 6.5): Acetonitrile (97:3 v/v) | Acetonitrile:Water with 0.1% TFA (4:96 v/v) | A: 5% acetic acid (pH 2.6); B: Acetonitrile/Methanol |

| Elution Mode | Isocratic | Isocratic | Linear Gradient (5% to 50% B in 50 min) |

| Flow Rate | Not specified | 1.0 mL/min | 250 µL/min |

| Detection | UV | UV at 212 nm | ESI-MS |

| Retention Time | 2.26 min | Not specified for parent compound | Varies by analyte |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile and require chemical derivatization prior to GC-MS analysis to increase their volatility. nih.govmdpi.comnih.gov

Common derivatization strategies involve a two-step procedure. mdpi.com First, the carboxylic acid group is esterified, for example, by heating with methanolic HCl. mdpi.com Second, the amine and any other active hydrogens are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylated with agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comnih.gov Another effective method is extractive alkylation using reagents like butylchloroformate. researchgate.net

Once derivatized, the analytes are separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer provides a mass spectrum for the derivatized this compound, characterized by a specific molecular ion peak and a series of fragment ions. This fragmentation pattern serves as a chemical fingerprint, allowing for highly specific identification. For instance, the fragmentation of amines is often dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would be a characteristic fragmentation pathway for derivatized this compound. libretexts.org The use of stable isotope-labeled internal standards allows for accurate quantification via isotope dilution GC-MS. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids This table summarizes common derivatization approaches required to make amino acids like this compound volatile for GC-MS analysis.

| Derivatization Step | Reagent Class | Example Reagent | Target Functional Group(s) |

|---|---|---|---|

| Esterification | Acidified Alcohol | Methanolic HCl | Carboxylic Acid (-COOH) |

| Acylation / Silylation | Silylating Agents | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) nih.gov | Amine (-NH), Hydroxyl (-OH), Thiol (-SH) |

| Alkyl Chloroformates | Butylchloroformate researchgate.net | Amine (-NH), Carboxylic Acid (-COOH) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices such as plasma and urine. nih.govresearchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For analysis, an electrospray ionization (ESI) source is commonly used, typically in positive ion mode, to generate protonated molecular ions [M+H]⁺ of the target analyte. nih.gov The instrument is operated in multiple-reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.govresearchgate.net This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the matrix.

A validated LC-MS/MS method for S-methyl-l-cysteine (SMC) in human plasma and urine reported a limit of detection (LOD) as low as 0.04 µM and 0.08 µM, respectively. nih.govresearchgate.net The method utilized a Zorbax SB-AQ-C18 column and an ESI source in positive mode. nih.gov The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and ensuring high accuracy in quantification. nih.govresearchgate.net

Table 3: LC-MS/MS Parameters for Quantification of S-Methyl-L-Cysteine (SMC) nih.gov This table details the parameters for a validated method to quantify SMC, demonstrating the specificity of LC-MS/MS.

| Parameter | Value/Condition |

|---|---|

| Chromatography | Agilent Zorbax SB-AQ-C18 column (1.7 µm, 100 mm × 2.1 mm) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple-Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Data specific to the study |

| Product Ion (m/z) | Data specific to the study |

| Retention Time | 2.7 ± 0.01 min (in plasma) |

| Limit of Detection (LOD) | 0.04 µM (in plasma), 0.08 µM (in urine) |

Note: Specific m/z transitions are proprietary to the study but illustrate the principle of MRM.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Biological Samples

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and studying its interactions with other molecules. NMR provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unique information about the chemical environment of each atom in the molecule. researchgate.netnih.gov

In the ¹H-NMR spectrum of S-Methylcysteine recorded in deuterium (B1214612) oxide (D₂O), distinct signals are observed for the different protons. nih.gov The methyl protons (S-CH₃) typically appear as a singlet, while the α-proton (α-CH) and the β-protons (β-CH₂) appear as multiplets due to spin-spin coupling. nih.gov The chemical shifts are sensitive to pH; for example, in D₂O at pH 7, the S-CH₃ protons resonate around 2.15 ppm, the β-CH₂ protons around 3.0-3.1 ppm, and the α-CH proton around 3.94 ppm. nih.gov The N-methyl protons would also present a distinct singlet. Protons on the nitrogen and oxygen atoms are often exchangeable and may not be observed in protic deuterated solvents like D₂O. tau.ac.il

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For S-Methylcysteine, signals for the S-methyl carbon, the β-carbon, the α-carbon, and the carboxyl carbon can be assigned. nih.govcdnsciencepub.com

Table 4: Representative NMR Chemical Shifts (δ) for S-Methylcysteine in D₂O at pH 7.0 nih.gov This table presents typical chemical shifts, which are key identifiers in NMR-based structural analysis.

| Atom | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| S-CH₃ | ¹H | 2.15 |

| β-CH₂ | ¹H | 3.02 - 3.10 |

| α-CH | ¹H | 3.94 - 3.96 |

| S-CH₃ | ¹³C | 17.19 |

| β-C | ¹³C | 37.12 |

| α-C | ¹³C | 56.00 |

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netnih.gov The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrations include:

O-H Stretch: A very broad and strong absorption from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. orgchemboulder.com

N-H Stretch: A medium intensity band for the secondary amine is expected in the 3300-3500 cm⁻¹ region. libretexts.org This band is generally sharper than an O-H stretch. libretexts.org

C-H Stretch: Absorptions for aliphatic C-H bonds appear just below 3000 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group is expected around 1700-1760 cm⁻¹. researchgate.netlibretexts.org

C-N Stretch: This vibration for aliphatic amines occurs in the 1020–1250 cm⁻¹ region.

S-H Stretch: The thiol S-H stretch is characteristically weak and appears around 2550-2600 cm⁻¹, though it can be difficult to observe.

These characteristic bands allow for the confirmation of the presence of the key functional moieties within the this compound structure. capes.gov.br

Table 5: General Characteristic IR Absorption Ranges for Functional Groups in this compound This table outlines the expected regions for key vibrational modes in the IR spectrum of this compound based on established correlation charts.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) orgchemboulder.comlibretexts.orglibretexts.org | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharper than O-H |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1760 | Strong, Sharp |

| Thiol | S-H Stretch | 2550 - 2600 | Weak |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |

Mass Spectrometry (MS) Applications (HRMS, MALDI-TOF)

Mass spectrometry (MS) serves as a powerful tool for the structural elucidation and characterization of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly valuable techniques in this context.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of compounds with a high degree of confidence. In the analysis of this compound-containing molecules, HRMS is crucial for confirming successful synthesis and identifying potential byproducts. For instance, in the synthesis of Fmoc-MeCys(StBu)-OH, a protected form of this compound used in peptide synthesis, HRMS was used to verify the mass of the final product. nih.gov The high-resolution capabilities allow for the differentiation between molecules with very similar nominal masses.

Electron Ionization (EI) is one of the ionization techniques that can be coupled with HRMS. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For a molecule like this compound, characteristic fragments would arise from the cleavage of bonds adjacent to the sulfur atom, the amine group, and the carboxylic acid group. libretexts.orghidenanalytical.com

Key HRMS Data for this compound Derivatives:

| Compound | Ion Formula | Calculated m/z | Observed m/z | Reference |

| Fmoc-MeCys(StBu)-OH precursor | C23H27NO4S2 | 446.1460 | 446.1457 | nih.gov |

| Fmoc-MeCys(StBu)-OH | C23H25NO4S2 | 444.1303 | 444.1303 | nih.gov |

| This table showcases the precision of HRMS in verifying the elemental composition of synthesized this compound derivatives. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF):

MALDI-TOF is a soft ionization technique particularly well-suited for the analysis of large biomolecules like peptides and proteins. It is frequently employed to confirm the incorporation of this compound into peptide chains during solid-phase peptide synthesis. nih.gov The technique involves co-crystallizing the analyte with a matrix material, which absorbs the laser energy and facilitates the gentle ionization and vaporization of the analyte molecules.

In studies involving the synthesis of peptide fragments containing this compound, MALDI-TOF analysis is a standard procedure to verify the mass of the crude and purified products. nih.govrsc.org It has also been instrumental in the study of post-translationally modified proteins. For example, MALDI-TOF-MS was used to analyze the McrA protein from Methanosarcina acetivorans, revealing a 14 Da mass difference in a specific tryptic peptide in a mutant strain compared to the wild type. nih.gov This mass difference corresponded to the loss of a methyl group, confirming the absence of S-methylation on a cysteine residue to form S-methylcysteine. nih.gov

Illustrative MALDI-TOF-MS Application in Protein Analysis:

| Protein/Peptide | Modification Studied | Analytical Finding | Significance | Reference |

| McrA tryptic peptide | S-methylation of Cysteine | 14 Da lighter in mutant vs. wild-type | Confirmed the role of the mcmA gene in S-methylcysteine formation | nih.govplos.org |

| Synthetic Glutaredoxin peptide | Incorporation of MeCys | Major peak corresponded to the desired oxidized peptide | Verified successful synthesis of the this compound containing peptide | nih.gov |

| This table demonstrates the utility of MALDI-TOF-MS in identifying post-translational modifications and verifying peptide synthesis involving this compound. |

UV-Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the structure of chiral molecules, such as amino acids and proteins, in solution. ramauniversity.ac.in It measures the differential absorption of left- and right-circularly polarized light. ramauniversity.ac.in For this compound, which possesses a chiral center at the α-carbon, UV-CD spectroscopy can provide valuable information about its conformation and the secondary structure of peptides and proteins into which it is incorporated.

The far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide bond amides. creative-proteomics.comcasss.org The characteristic spectra of α-helices, β-sheets, and random coils allow for the determination of the secondary structure content of a protein. creative-proteomics.comyoutube.com The incorporation of an N-methylated amino acid like this compound can influence the local conformation of the peptide backbone, and these changes can be monitored by CD spectroscopy.

Key Electronic Transitions in Far-UV CD Spectroscopy:

| Transition | Approximate Wavelength | Associated Secondary Structures |

| n→π | ~222 nm | α-helix, β-sheet |

| π→π | ~208 nm | α-helix |

| π→π* | ~190 nm | α-helix, β-sheet, random coil |

| This table outlines the primary electronic transitions that give rise to characteristic CD signals for protein secondary structures. creative-proteomics.comcasss.org The presence of this compound can modulate the signals associated with these transitions. |

Raman and Surface Enhanced Raman Spectroscopy (SERS) for Vibrational and Surface Properties

Raman Spectroscopy:

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular environment of a sample. frontiersin.org It relies on the inelastic scattering of monochromatic light. The resulting Raman spectrum consists of peaks corresponding to specific vibrational modes within a molecule, offering a molecular fingerprint.

For this compound, Raman spectroscopy can be used to identify and characterize the vibrational modes associated with its key functional groups, including the C-S bond, S-H (if present), C-N bond, and the carboxyl group. capes.gov.br The frequencies of these vibrations are sensitive to the molecular conformation and intermolecular interactions. Studies on the related compound N-acetyl-L-cysteine have used Raman spectroscopy to compare the vibrational behavior of different functional groups in the solid state versus aqueous solutions at various pH levels. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS):

SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. horiba.comclinmedjournals.org This enhancement, which can be several orders of magnitude, allows for the detection of molecules at very low concentrations, even down to the single-molecule level. spectroscopyonline.commdpi.com

The SERS effect arises primarily from a combination of electromagnetic enhancement (due to localized surface plasmon resonance on the metal surface) and chemical enhancement (due to charge-transfer interactions between the molecule and the surface). horiba.comnumberanalytics.com

For this compound, SERS is particularly useful for studying its interaction with metal surfaces. Since the thiol group of cysteine has a strong affinity for metals like gold and silver, SERS can provide insights into the orientation and binding geometry of the molecule on the surface. nih.gov In the case of N-acetyl-L-cysteine, SERS spectra indicated that the molecule interacts with a silver surface primarily through the sulfur atom, leading to the deprotonation of the SH group. rsc.org This is evidenced by the disappearance of the ν(S–H) band in the SERS spectrum. rsc.org A similar approach could be used to study the surface interactions of this compound.

Characteristic Raman Bands for Cysteine and Related Structures:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for this compound Analysis | Reference |

| ν(S-H) | ~2580 | Disappearance indicates deprotonation and S-metal interaction in SERS. | rsc.org |

| ν(C-S) | 600 - 750 | Sensitive to conformation (gauche/trans) of the C-C-S-H dihedral angle. | researchgate.net |

| ν(C-N) | 1000 - 1200 | Sensitive to the environment of the amino group. | rsc.org |

| ν(C-C) | 800 - 1000 | Skeletal vibrations of the amino acid backbone. | nih.gov |

| This table highlights key vibrational modes that can be probed by Raman and SERS to understand the structure and surface interactions of this compound. |

Mechanistic Research on N Methylcysteine in Biological Processes

Role in Protein Structure and Conformational Dynamics

N-Methylcysteine, an amino acid derivative where a methyl group is attached to the nitrogen atom of the peptide bond, plays a significant role in influencing protein structure and conformational dynamics. This modification introduces unique stereochemical properties that can lead to substantial changes in the local and global architecture of a peptide or protein.

Perturbations in Peptide Backbone Geometry Induced by N-Methylation

The introduction of a methyl group onto the amide nitrogen of a cysteine residue within a peptide chain brings about notable perturbations to the backbone geometry. nih.gov This modification, known as N-methylation, has several key effects on the local conformation of the polypeptide.

One of the most significant consequences of N-methylation is the alteration of the rotational barrier around the peptide bond. caltech.edu The presence of the methyl group lowers the energy difference between the cis and trans conformations of the N-methylated amide bond, often favoring the cis configuration. caltech.eduub.edu This is in contrast to the strong preference for the trans conformation in standard peptide bonds. The increased likelihood of a cis amide bond introduces a kink in the peptide backbone, fundamentally altering its trajectory.

Furthermore, N-methylation eliminates the hydrogen bond donating capacity of the amide nitrogen. researchgate.net This prevents the formation of intramolecular hydrogen bonds that are crucial for stabilizing secondary structures like α-helices and β-sheets. The loss of this hydrogen-bonding capability can disrupt these regular structures and favor more extended or alternative folded states. researchgate.netacs.org

Computational studies and experimental data from techniques like NMR spectroscopy have confirmed these geometric perturbations. For example, in model peptides, N-methylation has been shown to lead to a dominant cis-conformation, whereas the non-methylated counterparts exhibit both cis and trans isomers. caltech.edu The specific impact on backbone angles, such as phi (φ) and psi (ψ), can be substantial, leading to geometries that would be otherwise inaccessible to standard peptides. sci-hub.se

| Effect of N-Methylation | Impact on Peptide Backbone Geometry | References |

| Lowered cis-trans energy barrier | Increased population of the cis amide bond conformation, introducing kinks. | caltech.eduub.edu |

| Elimination of amide H-bond donor | Disruption of secondary structures (α-helices, β-sheets). | researchgate.netacs.org |

| Increased steric hindrance | Restriction of conformational freedom and local backbone rigidity. | ub.edusci-hub.se |

| Altered regiochemistry | Conformation-dependent N-methylation in cyclic peptides. | nih.gov |

Influence on Protein Folding and Stability

The perturbations in peptide backbone geometry induced by this compound directly influence the process of protein folding and the stability of the final three-dimensional structure. The presence of N-methylated residues can have both stabilizing and destabilizing effects, depending on the context of the protein's architecture.

The disruption of regular secondary structures, such as α-helices and β-sheets, due to the loss of hydrogen bonding potential is a primary factor. researchgate.net By preventing the formation of these stabilizing interactions, N-methylation can lead to a less compact and potentially less stable protein structure. However, this disruption can also be a mechanism to favor specific, non-canonical structures that are important for biological function.

Conversely, the conformational constraints imposed by the steric bulk of the N-methyl group can reduce the conformational entropy of the unfolded state. This pre-organization can, in some cases, facilitate folding into a specific conformation by reducing the energetic cost of achieving the folded state. The rigidification of the peptide backbone upon N-methylation has been observed, suggesting a more ordered and less flexible structure. nih.gov

Disulfide bonds, which are covalent linkages between two cysteine residues, are critical for the stability of many proteins. metwarebio.com The introduction of an N-methyl group on a cysteine residue can influence the formation and geometry of these bonds. While disulfide bonds generally stabilize protein structure, the conformational changes induced by N-methylation in the vicinity of the cysteine could either promote or hinder the formation of these crucial cross-links. metwarebio.com

Molecular Mechanisms in Cellular Regulation (Non-Clinical Focus)

This compound and its derivatives can modulate various cellular processes through intricate molecular mechanisms that are not directly clinical in their focus. These include influencing cell proliferation, gene expression, and redox-sensitive signaling pathways.

Impact on Cell Proliferation and Growth Regulation

Studies have shown that N-acetylcysteine (NAC), a derivative of cysteine, can influence cell proliferation and growth. In the context of hepatocarcinogenesis in rats, both NAC and S-methylcysteine (SMC) have been observed to decrease the number and area of preneoplastic foci. oup.comnih.gov This inhibitory effect on the development of these lesions is associated with a reduction in cell proliferation within these areas. oup.comnih.gov The number of cells positive for argyrophilic nucleolar organizer regions (AgNORs), a marker for cell proliferation, was found to be decreased by both NAC and SMC treatment. oup.com

The impact on cell growth can be concentration-dependent. For instance, in studies with bovine secondary follicles cultured in vitro, a specific concentration of NAC (1 mM) was found to increase the percentage of growing follicles. mdpi.com However, higher concentrations (5 and 25 mM) were shown to be detrimental, causing damage to cell membranes and organelles and reducing the percentage of growing follicles. mdpi.com Similarly, in glioblastoma cells, NAC has been shown to reduce cell growth. pnas.orgpnas.org

The regulation of cell growth can also be linked to the modulation of growth factors. For example, cystathionine-β-synthase (CBS), an enzyme involved in cysteine metabolism, is upregulated by factors like serum and basic fibroblast growth factor, which promote cell proliferation. mdpi.com

| Compound | Model System | Effect on Cell Proliferation/Growth | Reference |

| N-acetylcysteine (NAC) | Rat hepatocarcinogenesis | Decreased cell proliferation in preneoplastic foci. | oup.comnih.gov |

| S-methylcysteine (SMC) | Rat hepatocarcinogenesis | Decreased cell proliferation in preneoplastic foci. | oup.comnih.gov |

| N-acetylcysteine (NAC) | Bovine secondary follicles | Increased growth at 1 mM, decreased growth at higher concentrations. | mdpi.com |

| N-acetylcysteine (NAC) | Glioblastoma cells | Reduced cell growth. | pnas.orgpnas.org |

Modulation of Gene Expression (e.g., IGF-I, iNOS mRNA)

N-acetylcysteine (NAC) has been demonstrated to modulate the expression of specific genes, including those for insulin-like growth factor I (IGF-I) and inducible nitric oxide synthase (iNOS). oup.comnih.gov In a rat model of hepatocarcinogenesis, administration of NAC was found to downregulate the mRNA expression of both IGF-I and iNOS in the liver. oup.comnih.gov

IGF-I is a potent mitogen that plays a significant role in cell growth and development. nih.gov Its production can be influenced by the availability of essential amino acids. cabidigitallibrary.org The reduction of IGF-I mRNA expression by NAC suggests a potential mechanism for its anti-proliferative effects, as lower levels of this growth factor could lead to decreased cell division. oup.com

Inducible nitric oxide synthase (iNOS) is an enzyme responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes, including inflammation. frontiersin.orgmdpi.com Elevated levels of iNOS and NO are often associated with inflammatory conditions and can contribute to tissue damage. The downregulation of iNOS mRNA by NAC indicates an anti-inflammatory potential at the level of gene expression. oup.comnih.gov This effect has also been observed in other models where NAC was shown to inhibit iNOS expression induced by endotoxins. oup.com

The modulation of these genes by NAC highlights its ability to influence cellular processes at the transcriptional level, impacting pathways related to both cell growth and inflammation.

Effects on Redox-Sensitive Signaling Pathways

N-acetylcysteine (NAC) and other thiol-containing compounds can significantly impact redox-sensitive signaling pathways. nih.gov These pathways are regulated by the balance of oxidizing and reducing molecules within the cell, and cysteine residues in proteins often act as redox sensors. nih.govresearchgate.net

One of the key mechanisms by which NAC exerts its effects is by replenishing intracellular levels of glutathione (B108866) (GSH), a major cellular antioxidant. oup.comresearchgate.net By increasing GSH, NAC helps to maintain a reduced intracellular environment, thereby influencing the activity of redox-sensitive proteins and transcription factors. researchgate.net

A prominent example of a redox-sensitive transcription factor is NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). oup.com Oxidative stress can lead to the activation of NF-κB, which in turn promotes the expression of pro-inflammatory genes. oup.com NAC has been shown to suppress the translocation of NF-κB to the nucleus, thereby inhibiting its activity and downstream inflammatory responses. oup.comersnet.org

The effects of NAC are not always straightforwardly antioxidant. In glioblastoma cells, for instance, NAC has been observed to induce the production of mitochondrial hydrogen peroxide (H₂O₂), leading to reductive stress. pnas.orgpnas.org This indicates that the impact of cysteine compounds on redox signaling can be context-dependent, potentially shifting the cellular redox state in a manner that is detrimental to specific cell types, such as cancer cells. pnas.orgpnas.org

The ability of NAC to modulate the cellular redox state allows it to influence a wide array of signaling pathways that are critical for cell survival, proliferation, and inflammation. nih.govresearchgate.net

Influence on Cytokine Expression and Cellular Cytotoxicity Mechanisms

Comprehensive searches of available scientific literature reveal a notable scarcity of direct research focusing specifically on the influence of the individual compound this compound on cytokine expression and cellular cytotoxicity mechanisms. The majority of existing studies that mention this compound do so in the context of its use as a synthetic building block or as a component of more complex molecules, rather than investigating its standalone biological effects on the immune system.

Similarly, this compound has been used in the synthesis of peptide analogues and other complex molecules. researchgate.netmdpi.comnih.govacs.orgresearchgate.netntu.edu.sgacs.orgresearchgate.netfrontiersin.org Some of these larger synthetic compounds have been investigated for immunomodulating or cytotoxic properties. mdpi.comjustia.com However, the specific role of the this compound moiety in modulating cytokine expression or cellular cytotoxicity is not delineated in these studies.

It is important to distinguish this compound from the more extensively studied S-Methyl-L-cysteine, which has demonstrated anti-inflammatory and antioxidant properties, including the ability to attenuate levels of tumor necrosis factor-alpha (TNF-α). researchgate.netchemsrc.com

Future Directions and Emerging Research Areas

Untapped Biosynthetic Routes and Enzymatic Characterization

While chemical synthesis methods for N-Methylcysteine are advancing, the natural biosynthetic pathways leading to its formation remain largely unexplored, representing a significant frontier in biochemical research. The discovery of natural products containing this compound, such as the myxobacterial sorangibactins, strongly suggests the existence of dedicated enzymatic machinery for its production. acs.org Genome-guided discovery approaches have begun to shed light on these pathways, identifying biosynthetic gene clusters (BGCs) that harbor the necessary enzymatic domains for this compound synthesis. nih.gov

Key areas of future research include:

Identification of N-Methyltransferases: The primary enzymatic step is the methylation of the cysteine's amino group. Research is focused on identifying and characterizing the specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase enzymes responsible for this reaction. rsc.org Understanding their substrate specificity and catalytic mechanisms is crucial.

Characterization of Associated Enzymes: The sorangibactin BGC contains not only a methyltransferase domain but also a P450-dependent enzyme and a thioesterase with a rare active-site cysteine, indicating that the biosynthesis is a multi-step process involving a suite of novel enzymes. acs.orgnih.gov Future work will involve the heterologous expression and biochemical characterization of these enzymes to fully reconstitute the biosynthetic pathway.

Engineered Biosynthesis: A deeper understanding of these natural pathways opens the door to synthetic biology and metabolic engineering. By harnessing and engineering these biosynthetic routes, it may become possible to produce this compound and its complex derivatives in microbial hosts, providing a sustainable and scalable alternative to chemical synthesis. researchgate.net The untapped biosynthetic potential within various organisms is vast and could lead to breakthroughs in producing valuable biomolecules. frontiersin.org

Advanced Synthetic Methodologies for Complex this compound Derivatives

The unique properties that N-methylation imparts on peptides have driven significant efforts to develop efficient and robust synthetic methods. nih.gov Traditional methods for producing N-methyl amino acid derivatives have often been suboptimal for cysteine, suffering from low yields or the unintended removal of the sulfhydryl protecting group during synthesis. nih.govnih.gov However, recent advances are overcoming these challenges.

A particularly successful strategy involves the formation of an oxazolidinone precursor from a protected cysteine derivative. nih.govnih.gov This method, followed by reductive ring-opening, has been shown to generate Fmoc-protected this compound building blocks in high yield, suitable for solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This approach has enabled the synthesis of complex peptides where this compound replaces a standard cysteine, such as in fragments of glutaredoxin and thioredoxin reductase. nih.gov

Further innovations include the use of this compound in advanced chemical ligation strategies. It can serve as a key component in a reusable solid-phase resin, where an N-to-S acyl transfer is triggered under acidic conditions to cleave the synthesized peptide. researchgate.net Moreover, this compound has been instrumental in the total chemical synthesis of ubiquitin thioester, acting as a latent thioester that facilitates native chemical ligation (NCL). nih.gov This concept has been extended to develop reversible or "dynamic" NCL, where the presence of an this compound residue allows for the equilibrium exchange of peptide fragments under physiological conditions. researchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound (NMC) Derivatives

| Methodology | Key Principle | Advantages | Research Application | Reference |

|---|---|---|---|---|

| Oxazolidinone Intermediate | Cyclization of Fmoc-Cys-OH to an oxazolidinone, followed by reductive methylation. | High overall yield (e.g., 91%); compatible with Fmoc-SPPS; avoids sulfhydryl deprotection. | Synthesis of Fmoc-MeCys(StBu)-OH building block for SPPS of complex peptides. | nih.govnih.govresearchgate.net |

| Native Chemical Ligation (NCL) Handle | Use of NMC as an N→S acyl transfer device to generate a C-terminal thioester post-synthesis. | Allows for the chemical synthesis of large protein thioesters, like ubiquitin thioester. | Total chemical synthesis of ubiquitylated proteins for biochemical analysis. | nih.gov |

| Dynamic NCL | NMC enables a reversible N-to-S acyl shift, allowing for peptide fragment exchange. | Creates dynamic covalent peptide systems that can equilibrate under physiological pH. | Development of dynamic combinatorial libraries and responsive biomaterials. | researchgate.net |

| Asymmetric Synthesis via Ni(II) Complexes | Alkylation of chiral glycine (B1666218) Schiff base Ni(II) complexes. | Provides a route to tailor-made, enantiomerically pure α-(Methyl)cysteine derivatives. | General asymmetric synthesis of non-canonical amino acids. | acs.org |

High-Throughput Omics Approaches for Metabolomic and Proteomic Profiling

The application of high-throughput "omics" technologies to study this compound is an emerging area poised for significant growth. These approaches can systematically map the presence and abundance of this compound and its derivatives across various biological samples, providing crucial insights into its metabolism and function.

Metabolomic studies are beginning to identify this compound derivatives as important components of the metabolome. For instance, S-methylcysteine sulfoxide (B87167) (SMCSO), a related compound, has been identified as a urinary biomarker for the consumption of cruciferous vegetables. tandfonline.com Future high-resolution metabolomics will likely uncover the full spectrum of this compound-containing metabolites in different organisms and conditions, linking them to specific metabolic pathways and physiological states.